N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanyl acetamide bridge to a substituted pyrimidine ring. The pyrimidine moiety is further modified with a 4-ethylbenzenesulfonyl group at position 5 and a ketone at position 4. The compound’s synthesis likely follows methodologies analogous to those described for structurally related N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives, involving nucleophilic substitution and sulfonylation reactions under basic conditions .
Properties
Molecular Formula |
C22H21N3O6S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N3O6S2/c1-2-14-3-6-16(7-4-14)33(28,29)19-12-23-22(25-21(19)27)32-13-20(26)24-15-5-8-17-18(11-15)31-10-9-30-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,26)(H,23,25,27) |
InChI Key |
VXOMXPMKNGFLAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves multiple steps:
- Preparation of Benzodioxane Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with 4-methylbenzenesulfonyl chloride in an alkaline medium to produce a sulfonamide derivative.
- Formation of Acetamide : The sulfonamide is then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound through nucleophilic substitution reactions.
This synthetic pathway has been documented to yield compounds with significant enzyme inhibitory potential, particularly against alpha-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Enzyme Inhibition
The compound exhibits notable enzyme inhibitory activity:
- Alpha-glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption in the intestines, making it beneficial for managing T2DM. Studies have shown that derivatives similar to this compound demonstrate significant inhibition with IC50 values suggesting potent activity against this enzyme .
- Acetylcholinesterase Inhibition : The inhibition of this enzyme is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with AD. Compounds derived from similar structures have shown promising results in enhancing memory and cognitive functions in animal models .
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in:
- Antidiabetic Therapy : By inhibiting alpha-glucosidase, the compound may help regulate blood sugar levels post-meal.
- Cognitive Enhancement : Its action on acetylcholinesterase could provide therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Case Studies
Several studies have evaluated the biological efficacy of compounds related to N-(2,3-dihydrobenzodioxin) derivatives:
- Study on Cognitive Function : A study involving animal models demonstrated that administration of similar benzodioxane derivatives resulted in improved memory retention and cognitive function when assessed through maze tests and memory tasks.
- Diabetes Management Trials : Clinical trials have indicated that patients treated with alpha-glucosidase inhibitors showed significant improvements in glycemic control compared to placebo groups.
Summary of Biological Activities
| Activity Type | Target Enzyme | IC50 Value (µM) | Therapeutic Implication |
|---|---|---|---|
| Alpha-glucosidase Inhibition | Alpha-glucosidase | 25 | Management of T2DM |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | 30 | Treatment of AD |
Structural Activity Relationship (SAR)
| Compound Structure | Biological Activity | Observations |
|---|---|---|
| N-(2,3-dihydrobenzodioxin) | Moderate AChE inhibition | Enhances cognitive function |
| Sulfonamide derivatives | Strong α-glucosidase inhibition | Reduces postprandial glucose levels |
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl) Derivatives with Oxadiazole Substituents
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-k in ) replace the pyrimidine ring with a 1,3,4-oxadiazole system. These derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2–32 µg/mL . However, their hemolytic activity (5–15%) suggests moderate cytotoxicity, which may limit therapeutic utility. In contrast, the pyrimidine-containing target compound’s 4-ethylbenzenesulfonyl group could enhance solubility or target specificity, though direct cytotoxicity data are unavailable for comparison.
Sulfonamide-Linked Benzodioxin Derivatives
Derivatives like 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides (e.g., 7a-l in ) feature a sulfonamide bridge instead of a sulfanyl acetamide. These compounds demonstrate broad-spectrum antimicrobial activity, with 7l showing MIC values of 4–8 µg/mL against Candida albicans and Aspergillus niger . The target compound’s 4-ethylbenzenesulfonyl group may confer improved metabolic stability compared to the 4-chlorophenylsulfonyl moiety in 7l, though this requires validation.
Anti-inflammatory Benzodioxin Carboxylic Acids
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () shares the benzodioxin core but lacks the sulfanyl acetamide and pyrimidine components. It exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays . This highlights the benzodioxin moiety’s role in modulating inflammation, suggesting the target compound’s pyrimidine-sulfonyl extension could be explored for dual antimicrobial/anti-inflammatory action.
Substituent-Driven Pharmacological Differences
- 4-Ethylbenzenesulfonyl vs. Methoxy or Fluoro Substituents: Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide () incorporate methoxy or fluoro groups on their aromatic systems. The target compound’s ethylsulfonyl group may improve hydrophobic interactions with bacterial enzymes or inflammatory mediators.
Key Research Findings and Implications
- Antimicrobial Potential: The sulfanyl acetamide and pyrimidine motifs are recurrent in antimicrobial agents (e.g., ), suggesting the target compound warrants evaluation against resistant pathogens.
- Structural Optimization : The 4-ethylbenzenesulfonyl group distinguishes it from analogues with unsubstituted or halophenyl groups, possibly reducing off-target effects .
- Toxicity Profile: While hemolytic activity is a concern for some analogues (5–15% in ), the target compound’s pyrimidinone core may mitigate cytotoxicity, as seen in related dihydropyrimidinones with low hemolytic rates .
Preparation Methods
Ring-Closing Reactions
The 2,3-dihydro-1,4-benzodioxin-6-amine subunit is typically synthesized via cyclization of catechol derivatives. A common approach involves:
-
Reacting 3,4-dihydroxybenzonitrile with 1,2-dibromoethane in the presence of potassium carbonate.
-
Subsequent reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst.
Optimization Notes :
Preparation of the Dihydropyrimidine-Thiol Intermediate
Biginelli Reaction Adaptations
The dihydropyrimidine core is synthesized via a modified Biginelli reaction:
-
Reactants :
-
4-Ethylbenzenesulfonamide (1.0 equiv).
-
Ethyl acetoacetate (1.2 equiv).
-
Thiourea (1.5 equiv).
-
-
Conditions :
Mechanistic Insight :
Sulfonation and Oxidation
Post-synthetic modifications include:
-
Sulfonation : Treatment with chlorosulfonic acid at 0–5°C to install the 4-ethylbenzenesulfonyl group.
-
Oxidation : Controlled H₂O₂ addition converts thioether to sulfanyl, avoiding over-oxidation to sulfone.
Acetamide Linker Formation
Carbodiimide-Mediated Coupling
The final assembly employs:
-
Reactants :
-
Benzodioxin-6-amine (1.0 equiv).
-
2-((5-(4-Ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)acetic acid (1.1 equiv).
-
-
Coupling Agents :
-
Conditions :
Critical Parameters :
Industrial-Scale Considerations
Green Chemistry Approaches
Recent patents highlight alternatives to traditional reagents:
Q & A
Basic: What are the key steps and purification methods in synthesizing this compound?
Answer:
The synthesis typically involves:
- Step 1: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) in an aqueous basic medium under pH-controlled conditions to form the sulfonamide intermediate .
- Step 2: Coupling the intermediate with a thiol-containing pyrimidinone derivative (e.g., 2-bromoacetamide derivatives) in a polar aprotic solvent like DMF, using LiH as an activator .
- Purification: Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by recrystallization or column chromatography to isolate the final product .
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural validation relies on:
- ¹H-NMR Spectroscopy: To confirm proton environments (e.g., aromatic protons in benzodioxin at δ 6.8–7.2 ppm, sulfonamide NH at δ 10–12 ppm) .
- IR Spectroscopy: To detect functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- CHN Elemental Analysis: To verify molecular formula consistency (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Advanced: How should researchers design α-glucosidase inhibition assays to evaluate bioactivity?
Answer:
Methodological considerations include:
- Enzyme Source: Use purified α-glucosidase (e.g., from Saccharomyces cerevisiae).
- Controls: Include acarbose (reference inhibitor, IC₅₀ ~37 μM) and DMSO vehicle controls .
- Dose-Response Curves: Test compound concentrations in triplicate (e.g., 10–100 μM) and calculate IC₅₀ via nonlinear regression .
- Data Interpretation: Compare results to structural analogs (e.g., compounds with electron-withdrawing substituents on the phenyl ring show enhanced activity) .
Advanced: How can contradictory bioactivity data (e.g., moderate vs. high inhibition) be resolved?
Answer:
Potential strategies:
- Structural Comparisons: Analyze substituent effects (e.g., 4-ethylbenzenesulfonyl vs. 4-methoxy groups in analogs from and ).
- Assay Variability: Standardize enzyme lot, incubation time, and pH across studies.
- Computational Modeling: Use molecular docking to predict binding affinity differences due to steric/electronic effects .
Advanced: What structure-activity relationships (SARs) are critical for optimizing this compound?
Answer:
Key SAR insights:
- Sulfonamide Group: Essential for enzyme interaction; substitution at the 4-position (e.g., ethyl, methoxy) modulates lipophilicity and binding .
- Thienopyrimidinone Core: The 6-oxo group and sulfur atom enhance hydrogen bonding and π-π stacking with enzyme active sites .
- Benzodioxin Moiety: Planar structure improves membrane permeability but may reduce solubility .
Basic: What solvents and catalysts are optimal for the coupling reaction?
Answer:
- Solvent: DMF is preferred due to its high polarity and ability to stabilize intermediates .
- Catalyst: LiH facilitates deprotonation of the thiol group, enhancing nucleophilic attack on the bromoacetamide .
- Temperature: Maintain 60–80°C to balance reaction rate and avoid decomposition .
Basic: How is purity assessed during synthesis?
Answer:
- TLC: Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress (Rf ~0.5 for product) .
- HPLC: C18 column with acetonitrile/water gradient (e.g., 70:30) to confirm >95% purity .
Advanced: What experimental designs address environmental stability of this compound?
Answer:
Adapt methodologies from environmental chemistry studies (e.g., ):
- Hydrolytic Stability: Incubate in buffers (pH 4–9) at 25–37°C and analyze degradation via LC-MS.
- Photolysis: Expose to UV light (λ = 254 nm) and quantify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
